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Compound of Interest

Compound Name: AZD5597

Cat. No.: B1264291 Get Quote

For Research Use Only. Not for human or veterinary use.

Introduction
AZD5597 is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), primarily

targeting CDK1 and CDK2.[1] Developed for its potential as an anti-cancer therapeutic,

AZD5597 was identified as a candidate suitable for intravenous (IV) administration due to its

favorable physicochemical and pharmacokinetic properties.[1] This document provides detailed

application notes and protocols for the preparation and use of AZD5597 intravenous dosing

formulations for preclinical research purposes. It is important to note that the clinical

development of AZD5597 appears to have been discontinued, and as such, information

regarding a definitive clinical intravenous formulation is not publicly available. The information

herein is based on preclinical studies.

Physicochemical and Pharmacological Properties
AZD5597 exhibits excellent aqueous solubility, a critical characteristic for the development of

an intravenous formulation, even in simple saline solutions. The compound has demonstrated

stability with no significant decomposition upon exposure to light, plasma, or through chemical

hydrolysis in preclinical assessments.

Table 1: In Vitro Potency of AZD5597
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Target IC50 (nM)

CDK1 2

CDK2 2

Data sourced from preclinical studies.

Signaling Pathway
AZD5597 functions by inhibiting CDK1 and CDK2, key regulators of the cell cycle. Inhibition of

these kinases disrupts the G1/S and G2/M phase transitions, leading to cell cycle arrest and

subsequent apoptosis in cancer cells.
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Caption: Mechanism of action of AZD5597 on the cell cycle.

Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have indicated that AZD5597 has moderate to low

clearance. While clearance was observed to be higher in dogs, it was still considered

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1264291?utm_src=pdf-body
https://www.benchchem.com/product/b1264291?utm_src=pdf-body-img
https://www.benchchem.com/product/b1264291?utm_src=pdf-body
https://www.benchchem.com/product/b1264291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


acceptable for an intravenously administered drug.

Table 2: Preclinical Pharmacokinetic Profile of AZD5597
Species Clearance Notes

Nude Mouse Moderate to Low -

Rat Moderate to Low -

Dog
Higher (58% of liver blood

flow)

Considered acceptable for IV

dosing.

This data is qualitative and based on early preclinical assessments.

Experimental Protocols
The following protocols are intended for the preparation of AZD5597 formulations for in vitro

and in vivo research. These are not validated clinical protocols.

Protocol 1: Preparation of AZD5597 Stock Solution (10
mM in DMSO)
Materials:

AZD5597 powder

Dimethyl sulfoxide (DMSO), sterile

Sterile microcentrifuge tubes or vials

Vortex mixer

Calibrated pipette

Procedure:

Calculate the mass of AZD5597 required to prepare the desired volume of a 10 mM stock

solution (Molecular Weight: 437.51 g/mol ).
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Weigh the calculated amount of AZD5597 powder and place it in a sterile vial.

Add the appropriate volume of sterile DMSO to the vial.

Vortex the solution until the AZD5597 is completely dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of Intravenous Formulation for
Animal Studies (e.g., 1 mg/mL in a vehicle of 10% DMSO,
40% PEG300, 5% Tween-80, and 45% Saline)
Materials:

AZD5597 stock solution (10 mM in DMSO)

Polyethylene glycol 300 (PEG300), sterile

Tween-80, sterile

Sterile saline (0.9% NaCl)

Sterile tubes for dilution

Calibrated pipettes

Procedure:

For 1 mL of the final formulation, start with the required volume of the 10 mM AZD5597 stock

solution.

In a sterile tube, add 100 µL of the AZD5597 stock solution (or a volume calculated to

achieve the target final concentration).

Add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is clear.

Add 450 µL of sterile saline to bring the final volume to 1 mL.

Mix the final solution gently but thoroughly.

This formulation should be prepared fresh before each use.
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Caption: Workflow for preparing AZD5597 for research.
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Safety and Handling
AZD5597 is a potent cytotoxic agent. Standard laboratory safety precautions should be

followed when handling this compound. This includes the use of personal protective equipment

(PPE) such as gloves, a lab coat, and safety glasses. All handling of the powdered compound

and concentrated stock solutions should be performed in a chemical fume hood. Dispose of

waste according to institutional guidelines for cytotoxic agents.

Conclusion
AZD5597 is a potent CDK1/2 inhibitor with physicochemical properties that make it suitable for

intravenous administration in a research setting. While the lack of public information on its

clinical development limits the scope of these notes to preclinical applications, the provided

protocols offer a foundation for researchers investigating the in vitro and in vivo effects of this

compound. Users should exercise appropriate caution during handling and adhere to

institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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